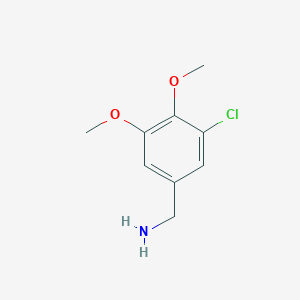

(3-Chloro-4,5-dimethoxyphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4,5-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJBHLQFXPEZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CN)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586230 | |

| Record name | 1-(3-Chloro-4,5-dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893725-10-5 | |

| Record name | 1-(3-Chloro-4,5-dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unveiling the Potential of a Versatile Chemical Scaffold

The (3-Chloro-4,5-dimethoxyphenyl)methanamine structure combines several key features that are of considerable interest to medicinal chemists and synthetic organic chemists. The dimethoxybenzene portion is a common feature in many natural products and pharmaceuticals, often contributing to the molecule's antioxidant properties and its ability to interact with biological targets. The methoxy (B1213986) groups can play a crucial role in modulating a compound's electronic properties and metabolic stability. nih.govresearchgate.net The addition of a chlorine atom to the aromatic ring can further influence the molecule's lipophilicity and binding interactions with proteins. youtube.com

The true significance of the this compound scaffold lies in its potential as a versatile building block in the synthesis of more complex molecules. Substituted benzylamines, in general, are crucial intermediates in the preparation of a vast number of pharmaceuticals and other biologically active compounds. acs.orgnih.govnih.gov The specific substitution pattern of this particular scaffold—a chlorine atom and two methoxy groups—provides a unique electronic and steric profile that can be exploited in drug design.

Dimethoxybenzene derivatives are known to be valuable in pharmaceutical applications due to their antioxidant properties. nih.gov The methoxy groups can enhance a ligand's binding to its target and improve its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The chloro substituent is also a key feature in many drugs, as it can significantly impact a molecule's potency and pharmacokinetic profile. youtube.com

The combination of these features in the this compound scaffold makes it an attractive starting point for the development of novel compounds with a range of potential therapeutic applications. For instance, similar dimethoxy-substituted aromatic compounds have been incorporated into inhibitors of enzymes like c-Met kinase, which is implicated in cancer development. nih.gov

Table 1: Potential Physicochemical Properties of this compound and Related Scaffolds This table presents predicted or comparative data based on structurally similar compounds, as direct experimental values for this compound are not widely available.

| Property | This compound (Predicted) | 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide |

| Molecular Formula | C9H12ClNO2 | C15H14ClNO2 |

| Molecular Weight | ~201.65 g/mol | 275.73 g/mol |

| LogP (Predicted) | Varies based on prediction model | 4.1079 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Polar Surface Area | ~44.12 Ų | 30.96 Ų |

The history of methanamine and its derivatives in scientific research is rich and varied. Methenamine, also known as hexamethylenetetramine, was first discovered in 1859 and introduced as a urinary antiseptic in 1895. wikipedia.org Its antibacterial properties stem from its ability to hydrolyze into formaldehyde (B43269) in an acidic environment. google.com This foundational understanding of methanamine's biological activity paved the way for the exploration of a vast chemical space of related derivatives.

Benzylamine (B48309), a closely related compound, is a fundamental building block in organic chemistry and is used in the industrial production of numerous pharmaceuticals. wikipedia.orgchemicalbook.com Its derivatives have been investigated for a wide range of therapeutic applications, including as antimycotics, antituberculosis agents, and inhibitors of various enzymes. nih.govopenmedicinalchemistryjournal.commdpi.com For example, certain benzylamine derivatives have been developed as potent inhibitors of β-tryptase, a key mediator in asthma. nih.gov

The broader class of dimethylamine (B145610) derivatives has also been a fertile ground for drug discovery, yielding compounds with antimicrobial, antihistaminic, anticancer, and analgesic properties. rsc.org The historical development of these compounds underscores the enduring importance of the amine functional group in medicinal chemistry. The continual exploration of novel substitution patterns on aromatic rings, such as those seen in this compound, is a testament to the ongoing effort to fine-tune the pharmacological properties of this versatile class of molecules.

Table 2: Timeline of Key Developments in Methanamine and Benzylamine Research

| Year | Development | Significance |

| 1859 | Discovery of Methenamine (Hexamethylenetetramine). | Laid the foundation for the study of this class of compounds. |

| 1895 | Introduction of Methenamine as a urinary antiseptic. wikipedia.org | First significant medical application of a methanamine derivative. |

| Early 20th Century | Development of synthetic methods for benzylamine production. wikipedia.org | Enabled widespread use of benzylamine as a key synthetic intermediate. |

| Mid-20th Century | Discovery of various pharmacological activities of benzylamine derivatives. | Expansion into diverse therapeutic areas. |

| Late 20th-Early 21st Century | Design and synthesis of highly specific enzyme inhibitors based on the benzylamine scaffold. nih.govmdpi.com | Demonstrated the potential for targeted drug design using this structural motif. |

| Present | Ongoing research into novel substituted benzylamines for various diseases. nih.govopenmedicinalchemistryjournal.com | Continued exploration of the chemical space for new therapeutic agents. |

Synthetic Methodologies for 3 Chloro 4,5 Dimethoxyphenyl Methanamine and Its Derivatives

Established Synthetic Routes to the Core Structure

Conventional methods for synthesizing (3-Chloro-4,5-dimethoxyphenyl)methanamine typically involve a sequence of well-established organic reactions. These routes often begin with commercially available substituted benzoic acids or benzaldehydes and proceed through several key intermediate compounds.

Conventional Multistep Synthesis

A common strategy for the synthesis of this compound is through the reductive amination of the corresponding aldehyde, 3-chloro-4,5-dimethoxybenzaldehyde (B104481). This process involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced to the primary amine. youtube.commasterorganicchemistry.comorganic-chemistry.org Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being frequently utilized. harvard.eduredalyc.org

Another established route involves the reduction of a nitrile intermediate. The synthesis would begin with a suitable precursor, which is converted to 3-chloro-4,5-dimethoxybenzonitrile. This nitrile can then be reduced to the target primary amine using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

A third pathway proceeds through a benzyl (B1604629) alcohol intermediate. For instance, 4-chloro-3-methoxybenzoic acid can be reduced to (4-chloro-3-methoxyphenyl)methanol (B1599991) using reagents like lithium aluminum hydride or a borane-THF complex. chemicalbook.com This alcohol can then be converted to a leaving group (e.g., a halide) and subsequently displaced by an amine source to yield the final product.

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on the availability of key precursors and the successful isolation of stable intermediates. A crucial precursor for one of the most efficient synthetic routes is 3-chloro-4,5-dimethoxybenzaldehyde . biosynth.com This aldehyde can be prepared from starting materials such as 3,4,5-trimethoxybenzaldehyde, which in turn can be synthesized from vanillin (B372448) or eudesmic acid. wikipedia.org

Another important precursor is 3,4,5-trimethoxybenzoic acid , which can be derived from gallic acid. mdma.ch This acid can undergo chlorination and subsequent functional group manipulations to yield the target compound.

Key intermediates in these synthetic pathways include:

3-Chloro-4,5-dimethoxybenzaldehyde : The direct precursor for reductive amination.

(3-Chloro-4,5-dimethoxyphenyl)methanol : An intermediate that can be formed by the reduction of the corresponding carboxylic acid or aldehyde.

3-Chloro-4,5-dimethoxybenzonitrile : An intermediate that can be reduced to the target amine.

N-(3-Chloro-4,5-dimethoxybenzyl)iminium ion : A transient intermediate formed during reductive amination.

| Precursor/Intermediate | Role in Synthesis | Typical Starting Material |

| 3-Chloro-4,5-dimethoxybenzaldehyde | Direct precursor for reductive amination | 3,4,5-Trimethoxybenzaldehyde |

| (3-Chloro-4,5-dimethoxyphenyl)methanol | Intermediate for conversion to amine | 3-Chloro-4,5-dimethoxybenzoic acid |

| 3-Chloro-4,5-dimethoxybenzonitrile | Intermediate for reduction to amine | Substituted benzoyl chloride or aldehyde |

Advanced Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and safer methods for the synthesis of amines, which are applicable to the preparation of this compound.

Catalytic Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste. For the synthesis of this compound, catalytic reductive amination is a highly attractive approach. researchgate.net This can be achieved using various transition metal catalysts, such as those based on cobalt, in the presence of a reducing agent like hydrogen gas. organic-chemistry.org

Furthermore, the conversion of the intermediate (3-Chloro-4,5-dimethoxyphenyl)methanol to the amine can be accomplished through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This method uses a catalyst to temporarily oxidize the alcohol to an aldehyde in situ, which then reacts with an amine source, and the resulting imine is subsequently reduced by the catalyst using the initially "borrowed" hydrogen.

| Catalytic Method | Precursor | Catalyst Example | Advantages |

| Catalytic Reductive Amination | 3-Chloro-4,5-dimethoxybenzaldehyde | Cobalt-based composites | High selectivity, use of H2 as reductant |

| Borrowing Hydrogen | (3-Chloro-4,5-dimethoxyphenyl)methanol | Ruthenium or Iridium complexes | In situ aldehyde formation, high atom economy |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In the context of synthesizing this compound, several green strategies can be implemented. The use of catalytic methods, as described above, is inherently a green approach due to reduced waste.

Solvent selection is another critical aspect of green chemistry. The replacement of hazardous solvents with more environmentally benign alternatives, or even performing reactions under solvent-free conditions, can significantly improve the green credentials of a synthesis. rsc.org For instance, the synthesis of benzimidazole (B57391) derivatives, which shares some reaction types with benzylamine (B48309) synthesis, has been successfully carried out in water or under microwave irradiation to reduce reaction times and energy consumption. mdpi.com

The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, also aligns with green chemistry principles by reducing solvent usage and waste generation.

Flow Chemistry Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. acs.org The synthesis of primary amines, including this compound, can be adapted to flow chemistry platforms. researchgate.netresearchgate.net

For example, the reduction of a nitro or nitrile precursor to the amine can be performed in a continuous-flow reactor packed with a heterogeneous catalyst. acs.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. Reductive amination can also be effectively carried out in a flow system, where the aldehyde and amine source are mixed and then passed through a reactor containing a reducing agent. acs.org This approach can minimize the formation of byproducts and facilitate purification.

| Flow Chemistry Application | Reaction Type | Advantages |

| Catalytic Hydrogenation | Reduction of nitrile or nitro group | Precise control of reaction conditions, enhanced safety |

| Reductive Amination | Conversion of aldehyde to amine | Minimized byproduct formation, simplified purification |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of synthesizing substituted benzylamines, microwave irradiation can be effectively applied to the reductive amination of the corresponding benzaldehyde (B42025).

Table 1: Representative Conditions for Microwave-Assisted Reductive Amination of Benzaldehydes

| Aldehyde | Amine Source | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) |

| Benzaldehyde | Aqueous NH₃ | Rh/C | H₂ (10 bar) | Water/IPA | 80 | 1 h | 98.2 |

| Cyclohexanone | Aniline | None | NaBH(OAc)₃ | DCE | 140 | 10 min | 94 |

Note: This table presents generalized data for similar reactions and not specific data for this compound due to a lack of available literature.

Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green and efficient method for synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates.

The sonochemical synthesis of benzylamines can be achieved through the reduction of corresponding aldehydes. For example, the reduction of benzaldehyde to benzyl alcohol using sodium borohydride can be completed in just 10 minutes under ultrasound irradiation at room temperature, yielding the product in very good yields. ugm.ac.id This suggests that the subsequent reductive amination step to form the benzylamine could also be enhanced by sonication. While specific studies on the sonochemical synthesis of this compound are scarce, the general principles of sonochemistry have been successfully applied to various organic transformations, indicating its potential for this synthesis as well. beilstein-journals.org

Biocatalysis for this compound Synthesis

Biocatalysis has gained significant attention as a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly transaminases, are well-suited for the asymmetric synthesis of chiral amines. Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, often with excellent enantioselectivity. mdpi.comrsc.org

The synthesis of chiral amines from prochiral ketones using transaminases is a well-established method. rsc.org While direct biocatalytic synthesis of this compound from the corresponding aldehyde has not been extensively reported, the broad substrate scope of many engineered transaminases suggests this is a feasible approach. The process would involve the use of a suitable transaminase enzyme and an amino donor, such as isopropylamine (B41738) or alanine, to convert 3-chloro-4,5-dimethoxybenzaldehyde into the desired amine. The key advantage of this method is the potential to produce a single enantiomer of the chiral amine with high purity. manchester.ac.uk

Stereoselective and Chiral Synthesis of this compound

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

Asymmetric Synthesis Approaches

Asymmetric synthesis of chiral benzylamines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis as mentioned above.

Chiral auxiliaries can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, pseudoephedrine has been widely used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. harvard.edu A similar approach could be envisioned for the synthesis of chiral this compound.

Chiral catalysts , such as those based on transition metals complexed with chiral ligands, can also be employed to catalyze the asymmetric reduction of an imine precursor to the desired chiral amine. While specific catalysts for the asymmetric synthesis of this compound are not detailed in the literature, a wide variety of chiral catalysts have been developed for the asymmetric synthesis of other chiral amines. sigmaaldrich.com

Optimization of Reaction Conditions and Process Development for this compound Production

The optimization of reaction conditions is crucial for developing a scalable and economically viable process for the production of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, pressure, and the ratio of reactants.

For the reductive amination of benzaldehydes, various catalysts have been investigated, including those based on palladium, platinum, and rhodium. The choice of catalyst can significantly impact the yield and selectivity of the reaction. unito.it Solvent selection is also critical; for instance, in reductive amination, methanol (B129727) has been shown to facilitate rapid and nearly quantitative imine formation. harvard.edu

Process development for industrial-scale synthesis often focuses on improving safety, reducing waste, and lowering costs. This can involve the development of continuous flow processes, which can offer better control over reaction parameters and improved safety compared to batch processes. unito.it

Table 2: Factors for Optimization in Reductive Amination

| Parameter | Considerations |

| Catalyst | Activity, selectivity, cost, and ease of separation. |

| Reducing Agent | Reactivity, selectivity, safety, and cost. |

| Solvent | Solubility of reactants, influence on reaction rate and selectivity, ease of removal. |

| Temperature | Reaction rate versus side reactions and catalyst stability. |

| Pressure | For reactions involving gaseous reagents like hydrogen. |

| Reactant Ratio | To maximize the conversion of the limiting reagent and minimize side products. |

Derivatization Strategies and Analog Synthesis of this compound

Derivatization of the primary amine group of this compound allows for the synthesis of a wide range of analogs with potentially different biological activities. Common derivatization strategies include N-acylation and N-alkylation.

N-Acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. For example, N-acetylation can be achieved by reacting the amine with acetic anhydride. The synthesis of various N-acyl derivatives of other substituted benzylamines has been reported. semanticscholar.orgnih.gov

N-Alkylation introduces an alkyl group to the nitrogen atom. This can be achieved through reductive amination with another aldehyde or ketone, or by direct alkylation with an alkyl halide. The synthesis of N-benzyl derivatives of other sulfonamides has been described, which could be a similar strategy for the target molecule. nih.gov

These derivatization strategies are essential for structure-activity relationship (SAR) studies, where the goal is to understand how modifications to the chemical structure affect the biological activity of the compound.

Modifications of the Aryl Ring System

The aromatic core of this compound, a substituted benzene (B151609) ring, offers multiple avenues for structural modification. The existing methoxy (B1213986) and chloro substituents significantly influence the regioselectivity of further reactions. The two methoxy groups are electron-donating, thereby activating the ring towards electrophilic aromatic substitution, while the chloro group is deactivating yet directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

A primary strategy for modifying the aryl ring is through electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce a variety of functional groups. The directing effects of the existing substituents will guide the position of the new group, likely to the less sterically hindered positions that are electronically activated by the methoxy groups.

Another powerful set of techniques for aryl ring modification involves transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. Common cross-coupling reactions applicable in this context include the Suzuki, Heck, and Sonogashira couplings. organic-chemistry.org For instance, a bromo or iodo-substituted derivative of the this compound scaffold could be coupled with various boronic acids (Suzuki coupling) to introduce new aryl or alkyl groups.

The following table summarizes potential modifications to the aryl ring system:

| Reaction Type | Reagents | Potential New Substituent | Comments |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | The nitro group can be further reduced to an amine. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | -Br, -Cl | Introduces a handle for further cross-coupling reactions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R | Introduces a ketone functionality. |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | -R (alkyl, aryl) | Versatile method for C-C bond formation. researchgate.net |

| Heck Coupling | Alkene, Pd catalyst, base | -CH=CHR | Forms a new carbon-carbon double bond. |

Functionalization at the Methanamine Moiety

The primary amine of the methanamine group is a key site for extensive functionalization, allowing for the synthesis of a diverse library of derivatives. The most common modifications include N-alkylation and N-acylation.

N-Alkylation can be achieved through several methods. Reductive amination is a widely used one-pot procedure that involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov This method is highly efficient for the synthesis of secondary and tertiary amines. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. nih.gov Direct alkylation with alkyl halides is another approach, though it can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. More recently, catalytic methods using nickel catalysts for the N-alkylation of benzyl alcohols with amines have been developed, offering an alternative route. acs.org

N-Acylation involves the reaction of the primary amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. This reaction forms a stable amide bond and is generally high-yielding. A variety of acyl groups can be introduced, ranging from simple alkyl and aryl groups to more complex heterocyclic and peptidic structures. Electrochemical N-acylation has also been reported as a sustainable method. rsc.org

The table below details common functionalization reactions at the methanamine moiety:

| Reaction Type | Reagents | Product Functional Group | Key Features |

| Reductive Amination | R'CHO or R'C(O)R'', reducing agent | Secondary or Tertiary Amine | High efficiency, good for complex substrates. nih.gov |

| Direct Alkylation | R'X (X=Cl, Br, I) | Secondary, Tertiary, or Quaternary Amine | Can be difficult to control selectivity. |

| N-Acylation | R'COCl or (R'CO)₂O | Amide | Forms a stable amide bond, generally high yield. |

| Sulfonylation | R'SO₂Cl | Sulfonamide | Produces sulfonamides which are important in medicinal chemistry. nih.gov |

Bioisosteric Replacement Strategies for this compound Analogs

Bioisosterism is a key strategy in medicinal chemistry used to design analogs of bioactive compounds with improved properties by replacing a functional group with another that has similar physicochemical characteristics. nih.govctppc.orgufrj.brresearchgate.netdrughunter.com For this compound, bioisosteric replacements can be considered for both the substituted phenyl ring and the methanamine moiety.

Aryl Ring Bioisosteres: The 3-chloro-4,5-dimethoxyphenyl ring can be replaced by various other aromatic or non-aromatic systems to modulate properties such as solubility, metabolic stability, and receptor binding. Common bioisosteres for a phenyl ring include heteroaromatic rings like pyridine, thiophene, and pyrazole. These introduce heteroatoms that can alter electronic properties and provide new hydrogen bonding opportunities. Non-classical, non-aromatic bioisosteres such as bicyclo[1.1.1]pentane or cubane (B1203433) have also been used to mimic the spatial arrangement of a para-substituted phenyl ring while increasing the fraction of sp³-hybridized carbons, which can improve solubility and metabolic stability.

Methanamine Moiety Bioisosteres: The benzylamine group (-CH₂NH₂) itself can be considered a bioisostere of other functional groups or can be modified. For instance, the amine could be replaced with a hydroxyl group (-OH) or a thiol group (-SH) to explore different hydrogen bonding interactions. The entire methanamine unit can be replaced with other linkers that maintain a similar spatial relationship between the aryl ring and a pharmacophoric feature. Examples include an oxime ether (-CH=N-O-), a hydrazone (-CH=N-NH-), or a short alkyl chain with a different terminal functional group.

The following table provides examples of bioisosteric replacements relevant to the this compound scaffold:

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Phenyl Ring | Pyridine Ring | Introduce nitrogen for H-bonding, alter electronics. | researchgate.net |

| Phenyl Ring | Thiophene Ring | Modify lipophilicity and metabolic profile. | researchgate.net |

| Phenyl Ring | Bicyclo[1.1.1]pentane | Increase sp³ character, improve solubility. | |

| Amine (-NH₂) | Hydroxyl (-OH) | Alter hydrogen bonding donor/acceptor properties. | researchgate.net |

| Amine (-NH₂) | Thiol (-SH) | Modify acidity and hydrogen bonding. | researchgate.net |

| Benzyl Linker (-CH₂-) | Ether Linker (-O-) | Change flexibility and polarity. |

Structural Elucidation and Conformational Analysis of 3 Chloro 4,5 Dimethoxyphenyl Methanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of (3-Chloro-4,5-dimethoxyphenyl)methanamine. Techniques such as NMR, IR, and mass spectrometry provide unique insights into the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not extensively published, the expected ¹H and ¹³C NMR spectral data can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature two singlets for the two non-equivalent aromatic protons. The methoxy (B1213986) groups would each produce a singlet, likely with slightly different chemical shifts. The benzylic methylene (B1212753) (CH₂) protons would appear as a singlet, and the amine (NH₂) protons would typically present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms. It is anticipated to show nine distinct signals: six for the aromatic carbons (four substituted and two with hydrogen atoms), one for the benzylic carbon, and two for the methoxy carbons. The chemical shifts would be influenced by the attached functional groups, particularly the chlorine and methoxy substituents on the aromatic ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~6.8-7.3 | Singlet | 2H |

| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 6H |

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | ~120-130 |

| Aromatic C-O | ~145-155 |

| Aromatic C-C | ~130-140 |

| Aromatic C-H | ~110-120 |

| Methylene (-CH₂-) | ~40-50 |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, ether linkages, and chloro-substituent.

Key vibrational modes would include the N-H stretching of the primary amine, C-H stretching from the aromatic ring and the methylene and methyl groups, C=C stretching of the aromatic ring, C-O stretching of the aryl ethers, and the C-Cl stretching frequency.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Groups | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl Ether | C-O Stretch | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the electronic transitions within the substituted benzene (B151609) ring. Typically, substituted aromatic compounds exhibit two main absorption bands, the primary band (E2-band) and the secondary band (B-band), which arise from π → π* transitions. The exact wavelengths of maximum absorbance (λmax) would be influenced by the combination of the chloro and dimethoxy substituents on the aromatic ring. However, detailed experimental UV-Vis spectral data for this specific compound is not widely documented in the literature.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₁₂ClNO₂), the monoisotopic mass is 201.056 g/mol . High-resolution mass spectrometry would be able to confirm this mass with high precision. The mass spectrum would also show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). uni.lu

Predicted data indicates several possible adducts that could be observed in the mass spectrum, helping to confirm the identity of the compound. uni.lu

Predicted Mass Spectrometry Data

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 202.06293 |

| [M+Na]⁺ | 224.04487 |

| [M-H]⁻ | 200.04837 |

| [M+NH₄]⁺ | 219.08947 |

| [M+K]⁺ | 240.01881 |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including detailed information on bond lengths, bond angles, and torsional angles. This technique also reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding.

A review of the current scientific literature indicates that a single-crystal X-ray structure of this compound has not yet been reported. Therefore, a definitive analysis of its solid-state conformation and crystal packing is not available at this time. Such a study would provide valuable insights into the compound's molecular geometry and intermolecular forces.

Polymorphism Studies

Polymorphism refers to the ability of a solid material to exist in multiple forms or crystal structures. These different crystalline forms are known as polymorphs. A thorough search of the current scientific literature reveals a lack of specific studies focused on the polymorphism of this compound. Consequently, there is no published data available on the existence of different polymorphic forms of this compound, nor any experimental details regarding their preparation and characterization.

Co-crystallization Studies

Co-crystallization is a technique used to form a multi-component crystal structure where the components are typically an active pharmaceutical ingredient (API) and a co-former, which are solid at room temperature. There are no specific co-crystallization studies reported in the scientific literature for this compound. As a result, information regarding potential co-formers, synthesis methods for co-crystals, and their structural characterization is not available.

Characterization of Salt Forms (e.g., hydrochloride)

The hydrochloride salt of this compound is a common salt form of the parent compound. Its basic chemical and physical properties have been reported. The hydrochloride salt enhances the solubility and stability of the compound.

Below is a table summarizing the available characterization data for this compound hydrochloride. uni.lu

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Appearance | Solid (form not specified) |

| CAS Number | 2171916-63-3 |

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. There is a notable absence of specific conformational analysis studies for this compound in the published scientific literature. Such studies, which would typically involve computational modeling or experimental techniques like NMR spectroscopy, have not been reported for this particular compound. Therefore, there is no available data on its preferred conformations, rotational energy barriers, or the influence of its substituents on its three-dimensional structure.

Advanced Computational and Theoretical Studies of 3 Chloro 4,5 Dimethoxyphenyl Methanamine

Quantum Chemical Calculations (DFT, HF, MP2)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (3-Chloro-4,5-dimethoxyphenyl)methanamine at the atomic level. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are utilized to model its electronic and structural features with high accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in the molecule. For related chloro-dimethoxy-substituted phenyl compounds, studies have successfully employed DFT methods, such as B3LYP with basis sets like 6-31+G(d), to calculate the optimized geometric parameters, including bond lengths and angles. These theoretical structures are often validated by comparing them with experimental data from X-ray crystallography, showing good agreement.

Electronic structure analysis provides a detailed picture of the electron distribution within the molecule. This analysis helps in understanding the molecule's polarity, stability, and the nature of its chemical bonds. For similar structures, theoretical calculations have been used to investigate the effects of substituents on the electronic properties of the phenyl ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. In computational studies of various organic molecules, the HOMO and LUMO energy levels are calculated to determine ionization potential, electron affinity, and global reactivity descriptors, which characterize the molecule's susceptibility to electrophilic and nucleophilic attack. This analysis is crucial for predicting how this compound might interact with other molecules.

Charge Transfer Studies

Intramolecular charge transfer is a key process that influences the electronic and optical properties of a molecule. Computational methods, particularly DFT, are used to study how charge is redistributed upon electronic excitation. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and identify regions prone to electrophilic and nucleophilic interactions.

In MEP analysis, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. These studies are vital for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in molecular recognition and complex formation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations.

Conformational Dynamics in Solution

MD simulations can model the conformational flexibility of this compound in a solvent environment. By simulating the molecule's movements over time, researchers can identify its preferred conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape changes in different environments, which can significantly impact its biological activity.

Protein-Ligand Complex Stability and Flexibility

When investigating the potential of this compound as a ligand for a biological target, MD simulations are indispensable. After docking the ligand into the active site of a protein, MD simulations are performed to assess the stability of the resulting complex.

Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to monitor the conformational changes in both the protein and the ligand throughout the simulation. A stable RMSD trajectory for the ligand-protein complex suggests that the ligand remains securely bound in the active site. Furthermore, these simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the stability of the complex. This detailed understanding of the dynamic interactions is essential for rational drug design and optimization.

Molecular Docking Studies

No molecular docking studies specifically investigating this compound have been identified in the available scientific literature. Therefore, information regarding its ligand-target interactions and binding affinity predictions is not available.

There is no published research detailing the specific interactions between this compound and any biological targets.

Quantitative predictions of the binding affinity of this compound for specific molecular targets are not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

No SAR or QSAR studies have been published that focus on this compound. Such studies are essential for understanding how the chemical structure of a compound influences its biological activity.

A search of scientific databases yielded no ligand-based or receptor-based SAR or QSAR analyses for this compound.

Chemoinformatics and Virtual Screening Applications

There is no available information on the use of this compound in chemoinformatics or virtual screening campaigns to identify potential biological targets or novel bioactive molecules.

In Silico ADMET Predictions

Specific in silico predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have not been reported in publicly accessible research.

Chemical Reactivity and Degradation Pathways of 3 Chloro 4,5 Dimethoxyphenyl Methanamine

Investigation of Chemical Transformations

(3-Chloro-4,5-dimethoxyphenyl)methanamine possesses several reactive sites that could be susceptible to chemical transformations: the primary amine group, the aromatic ring, and the methoxy (B1213986) groups.

Amine Group Reactions: The primary amine (-NH2) is a nucleophilic and basic site. It can be expected to undergo reactions typical of primary amines, such as:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing various functional groups onto the aromatic ring.

Aromatic Ring Reactions: The benzene (B151609) ring is activated by the two electron-donating methoxy groups and the weakly deactivating chloro group. It is susceptible to electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing substituents.

Methoxy Group Reactions: The ether linkages of the methoxy groups (-OCH3) are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to form the corresponding phenol.

Stability Studies and Degradation Kinetics

Without experimental data, the stability and degradation kinetics of this compound can only be hypothesized.

Forced Degradation Studies

Forced degradation studies would be necessary to identify the degradation pathways and the intrinsic stability of the molecule. Such studies would typically involve subjecting the compound to stress conditions such as:

Acidic and Basic Hydrolysis: The amine and methoxy groups could be susceptible to hydrolysis under strong acidic or basic conditions.

Oxidation: The amine group and the electron-rich aromatic ring could be prone to oxidation.

Photolysis: Exposure to UV or visible light could induce degradation.

Thermal Stress: High temperatures could lead to decomposition.

A hypothetical data table for a forced degradation study is presented below. It is important to reiterate that this data is illustrative and not based on actual experimental results.

| Stress Condition | Potential Degradation Products |

| 0.1 M HCl, 80°C | Cleavage of methoxy groups |

| 0.1 M NaOH, 80°C | Potential for some degradation, but likely more stable than in acid |

| 3% H2O2, RT | Oxidation of the amine group, hydroxylation of the aromatic ring |

| UV light, 254 nm | Photodegradation products |

| 100°C | Thermally induced decomposition products |

Identification and Characterization of Degradation Products

Following forced degradation, the resulting products would be identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Potential degradation products could include compounds resulting from dehalogenation, demethylation, oxidation of the aminomethyl group to an aldehyde or carboxylic acid, or hydroxylation of the aromatic ring.

Electrochemical Studies

No electrochemical studies on this compound have been found in the reviewed literature. The presence of the electroactive amine group and the substituted aromatic ring suggests that the compound could be susceptible to electrochemical oxidation. Cyclic voltammetry would be a suitable technique to investigate its redox properties, including oxidation potential and the reversibility of the electrochemical process.

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

Substituted benzylamines are a crucial class of intermediates in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries for the preparation of complex bioactive molecules. The structural motifs present in (3-Chloro-4,5-dimethoxyphenyl)methanamine make it a valuable precursor for introducing the 3-chloro-4,5-dimethoxyphenyl moiety into a larger molecular framework. While specific, publicly documented examples of its direct use in the synthesis of complex molecules are limited, the reactivity of the primary amine and the potential for modification of the aromatic ring suggest its utility in this regard. The amine group can readily undergo a variety of chemical transformations, including amidation, alkylation, and reductive amination, to form more elaborate structures. For instance, similar chloro- and methoxy-substituted aromatic compounds are known to be key intermediates in the synthesis of pharmaceuticals such as certain phosphodiesterase 5 (PDE5) inhibitors and other biologically active heterocyclic compounds. nih.gov The presence of the chlorine atom and methoxy (B1213986) groups can also influence the electronic properties and reactivity of the aromatic ring, allowing for selective functionalization in multi-step synthetic sequences.

Scaffold for Design of Novel Chemical Entities

The core structure of this compound serves as an attractive scaffold for the design and synthesis of novel chemical entities with potential biological activities. The development of compound libraries based on a common scaffold is a cornerstone of modern drug discovery.

Design of Library Synthesis for this compound Derivatives

Combinatorial chemistry enables the rapid generation of a large number of structurally related compounds from a common starting material. nih.govresearchgate.net this compound is an ideal candidate for such library synthesis due to the reactive primary amine group. By reacting this starting material with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes (via reductive amination), a library of derivatives with varied physicochemical properties can be efficiently produced. The selection of these building blocks can be guided by computational methods to explore a wide chemical space and increase the probability of identifying compounds with desired biological activities. escholarship.org

Table 1: Potential Reactions for Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic Acids / Acyl Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes / Ketones | Secondary or Tertiary Amine |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

This table illustrates potential synthetic routes for generating a diverse library of derivatives from this compound.

High-Throughput Screening (HTS) of Derivatives

Once a library of this compound derivatives has been synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity against a wide range of therapeutic targets. nih.govewadirect.comsyngeneintl.comhilarispublisher.com HTS utilizes automated systems to test thousands of compounds in a short period, identifying "hits" that can be further optimized in the drug discovery process. The structural diversity introduced during the library synthesis is crucial for the success of HTS campaigns, as it increases the chances of discovering novel mechanisms of action or improved potency and selectivity for a given biological target. While there is no specific public data on HTS campaigns for derivatives of this compound, the general principles of HTS are broadly applicable to libraries derived from such scaffolds.

Potential in Polymer Chemistry

The incorporation of functional small molecules into polymer chains is a widely used strategy to impart specific properties to the resulting materials. nih.gov Although there is currently no specific research detailing the use of this compound in polymer chemistry, its chemical structure suggests several potential applications. The primary amine group could serve as a reactive site for grafting the molecule onto existing polymer backbones or for use as a monomer in polymerization reactions, such as in the synthesis of polyamides or polyimines. The presence of the substituted phenyl ring could introduce functionalities such as altered refractive index, increased thermal stability, or specific interactions with other molecules.

Table 2: Potential Roles in Polymer Chemistry

| Application | Method of Incorporation | Potential Property Modification |

| Functional Monomer | Polycondensation, Polyaddition | Enhanced thermal stability, altered optical properties |

| Polymer Modifier | Grafting to existing polymers | Introduction of specific binding sites, improved solubility |

| Cross-linking Agent | Reaction with difunctional polymers | Increased rigidity and solvent resistance |

This table outlines the hypothetical applications of this compound in the field of polymer science.

Nanotechnology Applications for this compound

In the realm of nanotechnology, the surface functionalization of nanoparticles is critical for their application in areas such as targeted drug delivery, bio-imaging, and catalysis. While direct applications of this compound in nanotechnology have not been reported, its structure presents possibilities for its use as a surface-modifying agent. The amine group can be used to anchor the molecule to the surface of nanoparticles, such as gold or iron oxide nanoparticles, through covalent bonding or electrostatic interactions. The exposed 3-chloro-4,5-dimethoxyphenyl moiety could then provide a specific functionality to the nanoparticle surface, potentially influencing its interaction with biological systems or its dispersibility in different media. This approach is conceptually similar to the functionalization of nanoparticles with other organic molecules to create tailored nanomaterials. rsc.org

Biological Activity and Mechanistic Insights in Vitro and Pre Clinical Focus

Enzyme Interaction and Inhibition Studies

Dedicated studies evaluating the inhibitory activity of (3-Chloro-4,5-dimethoxyphenyl)methanamine against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) isoforms have not been identified in the public scientific literature. Consequently, data such as IC50 or Ki values, which quantify the potency and selectivity of inhibition for this specific compound, are not available.

Research focused on the potential for this compound to inhibit Acetylcholinesterase (AChE) is not present in the available scientific literature. As a result, there is no reported data on its IC50 value or the mechanism of its potential interaction with this enzyme.

No studies were found that investigated the interaction or inhibitory effects of this compound on other enzyme systems, including Thymidylate Kinase.

Receptor Binding and Modulation Studies

There are no available scientific reports detailing the binding affinity (Ki) or functional activity (e.g., EC50, Emax) of this compound at serotonin (B10506) receptors, including the 5-HT2A and 5-HT2C subtypes.

The modulatory effects of this compound on adenosine receptors, such as the A1, A2A, and A3 subtypes, have not been characterized in the scientific literature. There is no available data on its binding profile or its potential as an agonist, antagonist, or allosteric modulator at these receptors.

No Publicly Available Research Data for this compound

A comprehensive review of scientific literature and research databases reveals a significant lack of available information regarding the biological activity and mechanistic insights of the chemical compound this compound.

Despite targeted searches for in vitro and pre-clinical data, no specific studies were identified that investigate the interactions of this compound with the Trace Amine-Associated Receptor 1 (TAAR1). Furthermore, there is no available research detailing the protein-ligand interaction mechanisms for this specific compound.

Similarly, investigations into the broader biological impact of this compound on cellular pathways are absent from the current body of scientific literature. This includes a lack of in vitro studies related to:

Gene Expression: No data has been published detailing how this compound may alter gene expression in cellular models.

Proteomics: There are no proteomics studies available that analyze changes in protein expression profiles in response to treatment with this compound.

Metabolomics: The effect of this compound on the metabolome of in vitro systems has not been documented.

Biomarker Discovery: Consequently, no in vitro biomarkers have been identified in relation to the activity of this compound.

Due to the absence of primary research data for this compound, it is not possible to construct a scientifically accurate article based on the requested outline. The required information on its biological activity and mechanistic functions is not present in the public domain.

Despite a comprehensive search of available scientific literature, no specific data was found for the compound this compound concerning its in vitro biological activity, mechanistic insights, prodrug design, bioavailability enhancement strategies, or metabolic pathways.

Extensive database queries for "this compound" and related terms did not yield any research articles, patents, or other publications detailing studies on its cellular target engagement, pathway analysis, or biotransformation.

Therefore, it is not possible to provide the requested article with the specified outline and content inclusions, as the foundational scientific data for this particular compound does not appear to be publicly available. Information on structurally similar compounds cannot be used as a substitute due to the strict requirement to focus solely on this compound.

Analytical Methods Development and Quality Control

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone for the analytical assessment of (3-Chloro-4,5-dimethoxyphenyl)methanamine, providing powerful tools for separating the compound from structurally similar impurities and for precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound due to its high resolution, sensitivity, and reproducibility. A typical method would employ reverse-phase chromatography. The basic nature of the amine group requires the use of a mobile phase modifier, such as formic acid or trifluoroacetic acid, to ensure sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase. Detection is commonly achieved using a UV detector set at a wavelength corresponding to the compound's chromophore.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 285 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the main compound from non-polar and polar impurities. Method validation would confirm linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a valuable tool for analyzing volatile compounds and impurities. However, the analysis of primary amines like this compound can be challenging due to their polarity, which can lead to peak tailing on standard GC columns. To overcome this, two main strategies are employed: derivatization or the use of specialized columns.

Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), converts the polar amine into a less polar, more volatile derivative, improving chromatographic performance. maps.org Alternatively, using an amine-deactivated or "base-deactivated" capillary column can provide good peak shapes without the need for derivatization. For thermally labile compounds, the use of shorter analytical columns can decrease compound degradation by reducing residence time in the GC oven. nih.gov

Table 2: Illustrative GC Method Parameters (with Derivatization)

| Parameter | Value |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for preliminary purity assessment, reaction monitoring, and identification. For this compound, a silica (B1680970) gel plate (Silica Gel 60 F254) is a suitable stationary phase. maps.org A mobile phase containing a mixture of a non-polar solvent, a polar solvent, and a basic modifier is typically used to ensure proper migration and spot shape. Visualization can be achieved under UV light (254 nm) and by staining with amine-specific reagents like ninhydrin (B49086) or fluorescamine. maps.orgnih.gov

Table 3: Illustrative TLC System and Expected Results

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 Plate |

| Mobile Phase | Chloroform:Methanol (B129727):Ammonium (B1175870) Hydroxide (85:14:1) |

| Visualization | UV (254 nm), Ninhydrin spray followed by heating |

| Expected Rf of Main Compound | ~0.45 |

| Expected Rf of Aldehyde Impurity | ~0.70 |

Spectroscopic Methods for Quantification

While chromatography is used for separation, spectroscopic methods are essential for both identification and quantification.

UV-Vis Spectroscopy : This technique is primarily used for quantification in conjunction with HPLC. A calibration curve can be constructed by plotting the absorbance of standard solutions of known concentrations against their respective concentrations. Based on analogous structures, the maximum absorbance (λmax) for this compound is expected in the 280-295 nm range. caymanchem.com

Nuclear Magnetic Resonance (NMR) : While primarily a structural elucidation tool, Quantitative NMR (qNMR) can be used as a primary method for determining the concentration of the compound without the need for a specific reference standard of the same material. It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration.

Mass Spectrometry (MS) : When coupled with chromatography (LC-MS or GC-MS), MS is a powerful tool for both identification and quantification. Isotope Dilution Mass Spectrometry (IDMS), which uses a stable isotope-labeled version of the analyte as an internal standard, is considered a definitive method for quantification due to its high precision and accuracy. nih.gov

Table 4: Summary of Spectroscopic Characteristics

| Technique | Application | Typical Information Obtained |

| UV-Vis | Quantification | λmax, Absorbance for concentration calculation |

| ¹H and ¹³C NMR | Identification, Quantification (qNMR) | Chemical shifts, coupling constants, structural confirmation |

| Mass Spectrometry | Identification, Quantification (IDMS) | Molecular weight, fragmentation pattern |

| FT-IR | Identification | Characteristic functional group frequencies (N-H, C-O, C-Cl) |

Impurity Profiling and Characterization

Impurity profiling is the identification and quantification of all potential impurities present in a substance. mdpi.com These impurities can arise from various sources, including the synthesis process (starting materials, intermediates, by-products) or degradation.

For this compound, which is likely synthesized via the reductive amination of 3-Chloro-4,5-dimethoxybenzaldehyde (B104481), potential process-related impurities could include:

Unreacted Starting Material : 3-Chloro-4,5-dimethoxybenzaldehyde. sigmaaldrich.com

Over-reduction Product : (3-Chloro-4,5-dimethoxyphenyl)methanol.

Imine Intermediate : The intermediate formed between the aldehyde and the ammonia (B1221849) source.

Dimeric Impurities : By-products formed from side reactions.

Degradation impurities could arise from oxidation or reaction with atmospheric components. The characterization of these impurities is typically performed using hyphenated techniques like LC-MS/MS and high-resolution mass spectrometry to determine their molecular structures.

Table 5: Potential Impurities and Their Origin

| Impurity Name | Potential Origin |

| 3-Chloro-4,5-dimethoxybenzaldehyde | Unreacted starting material |

| (3-Chloro-4,5-dimethoxyphenyl)methanol | By-product from over-reduction of the aldehyde |

| N-((3-Chloro-4,5-dimethoxyphenyl)methylidene)methanamine | Unreduced imine intermediate |

| Bis((3-chloro-4,5-dimethoxyphenyl)methyl)amine | Secondary amine by-product |

Development of Reference Standards and Certified Reference Materials

Accurate quantification in analytical chemistry relies on the use of high-quality reference standards. A Reference Standard (RS) is a highly purified compound that is used as a benchmark for identification and quantification. A Certified Reference Material (CRM) is a reference standard that comes with a certificate providing its property values and associated uncertainty, with traceability to the International System of Units (SI). nih.govalfa-chemistry.com

For this compound, a dedicated reference standard must be established for use in routine quality control. The development process involves:

Synthesis and Purification : The compound is synthesized and purified to the highest possible degree, often using techniques like recrystallization or preparative chromatography.

Comprehensive Characterization : The identity of the material is unequivocally confirmed using a suite of spectroscopic techniques (NMR, MS, IR).

Purity Assignment : Purity is determined using multiple, independent methods. A mass balance approach is often used, which combines results from HPLC (for organic impurities), GC (for residual solvents), Karl Fischer titration (for water content), and thermogravimetric analysis (for non-volatile impurities).

Certification : For a CRM, the assigned purity value is given with a calculated uncertainty, and its stability under defined storage conditions is rigorously assessed over time. nih.gov

While a specific pharmacopoeial reference standard for this compound may not be available, commercial suppliers of analytical standards can provide well-characterized materials suitable for research and quality control. biosynth.com

Bioanalytical Methods for this compound (In Vitro Sample Analysis)

The quantification of this compound in in vitro samples, such as cell cultures or microsomal incubations, is fundamental for metabolic stability and drug interaction studies. While specific validated methods for this particular compound are not extensively detailed in publicly available literature, established bioanalytical techniques for structurally related substituted phenethylamines can be adapted. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant methodology for such applications due to its high sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing metabolites. acs.org For substituted phenethylamines, electrospray ionization (ESI) is a common technique, though it can induce in-source fragmentation. acs.org This characteristic necessitates careful optimization of MS parameters to ensure accurate quantification. The fragmentation patterns of similar compounds often involve dissociation at the N–Cα bond. acs.org

The development of a robust in vitro bioanalytical method would involve several key steps:

Sample Preparation: Extraction of the analyte from the in vitro matrix (e.g., cell lysate, microsomal solution) is critical. This is typically achieved through protein precipitation with organic solvents like acetonitrile or methanol, followed by centrifugation. Solid-phase extraction (SPE) may be employed for cleaner samples and to concentrate the analyte.

Chromatographic Separation: Reversed-phase HPLC is commonly used to separate the analyte from matrix components. A C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) would be a typical starting point.

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. For quantitative analysis, the use of a stable isotope-labeled internal standard is preferred to correct for matrix effects and variability in extraction and ionization.

The table below illustrates the potential parameters for an LC-MS/MS method for the analysis of this compound in an in vitro matrix, based on common practices for similar molecules.

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) |

| Sample Matrix | In vitro samples (e.g., human liver microsomes, cell culture media) |

| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation and dilution of the supernatant. |

| Chromatographic Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Gradient elution. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| Internal Standard | A stable isotope-labeled analog of this compound (e.g., deuterated) would be ideal. |

Biosensors for Detection of this compound

Biosensors offer a promising alternative to traditional analytical methods, providing rapid and potentially real-time detection of target analytes. While no biosensors have been specifically developed for this compound, the principles used for detecting other biogenic amines and neurotransmitters could be applied. nih.gov Electrochemical biosensors are particularly well-suited for this purpose due to their high sensitivity, simplicity, and potential for miniaturization. mdpi.commdpi.com

The development of a biosensor for this compound could follow several approaches:

Enzyme-Based Biosensors: These biosensors utilize an enzyme that specifically interacts with the target analyte or a class of related compounds. nih.gov For an amine-containing compound, amine oxidases could be a relevant choice. nih.gov The enzymatic reaction produces a detectable signal, such as a change in current, potential, or impedance. nih.gov For example, laccase and tyrosinase are enzymes used in biosensors for the detection of neurotransmitters like dopamine (B1211576) and serotonin (B10506) by catalyzing their oxidation. mdpi.com

Non-Enzymatic Biosensors: These sensors rely on the direct electrochemical oxidation or reduction of the analyte at the electrode surface. The electrode material is often modified with nanomaterials, such as carbon nanotubes or metal nanoparticles, to enhance the electrochemical signal and improve sensitivity and selectivity. nih.gov

Biomimetic Sensors: Molecularly imprinted polymers (MIPs) can be designed to have specific recognition sites for the target molecule, mimicking natural antibody-antigen interactions. mdpi.com An MIP-based sensor could offer high selectivity for this compound.

The performance of a hypothetical electrochemical biosensor for this compound would be characterized by several key parameters, as outlined in the table below.

| Parameter | Description |

| Transducer Type | Electrochemical (Amperometric, Voltammetric, or Potentiometric). nih.gov |

| Biorecognition Element | Could be an enzyme (e.g., amine oxidase), a molecularly imprinted polymer, or a specific aptamer. nih.govmdpi.com |

| Electrode Material | Glassy carbon, screen-printed carbon, or gold electrodes, often modified with nanomaterials (e.g., graphene, gold nanoparticles) to enhance the signal. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. |

| Response Time | The time taken for the sensor to reach a stable signal upon exposure to the analyte. |

| Selectivity | The ability of the sensor to detect the target analyte in the presence of other potentially interfering compounds. |

Further research and development are necessary to create and validate specific bioanalytical methods and biosensors for the accurate and reliable quantification of this compound.

Environmental Fate and Degradation Studies

Biodegradation Pathways of (3-Chloro-4,5-dimethoxyphenyl)methanamine

The microbial degradation of this compound is anticipated to proceed through several key enzymatic reactions, targeting the amine group, the methoxy (B1213986) groups, and the chloro substituent, ultimately leading to the cleavage of the aromatic ring. The biodegradation of chlorinated aromatic compounds is a well-documented process, often involving consortia of microorganisms. epa.govresearchgate.net

Initial transformation steps likely involve the oxidation of the aminomethyl side chain. Similar to the metabolism of other benzylamines, this can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid. ias.ac.inresearchgate.net For instance, the oxidation of benzylamines can yield benzaldehyde (B42025) and benzoic acid. ias.ac.in Another potential initial step is oxidative deamination, a known metabolic pathway for compounds like mescaline (3,4,5-trimethoxyphenethylamine), which shares the substituted amine structure. wikipedia.org

Following or concurrent with side-chain modification, demethylation of the methoxy groups is a probable pathway. O-demethylation is a common microbial process in the degradation of lignin (B12514952) and other aromatic compounds. This would result in the formation of hydroxylated intermediates, specifically chlorohydroxy-substituted catechols or hydroquinones.

The presence of the chlorine atom significantly influences the molecule's recalcitrance. Dehalogenation is a critical step in the mineralization of chlorinated organic pollutants. nih.gov This can occur at various stages of the degradation process, either via reductive, oxidative, or hydrolytic mechanisms, depending on the microbial species and environmental conditions (aerobic vs. anaerobic). nih.goveurochlor.orgnih.gov

Once hydroxylated intermediates such as chlorocatechols are formed, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. nih.govnih.gov Bacteria utilize ortho- or meta-cleavage pathways to break open the aromatic ring, forming aliphatic intermediates that can then enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.govnih.govsigmaaldrich.com The degradation of chloroanilines and chlorobenzoates, for example, often proceeds through the formation of chlorocatechols as key intermediates before ring fission. nih.govnih.gov

Table 1: Plausible Intermediates in the Biodegradation of this compound

| Intermediate Compound Name | Potential Formation Pathway |

| (3-Chloro-4,5-dimethoxyphenyl)methanol | Oxidation of the amine group |

| 3-Chloro-4,5-dimethoxybenzaldehyde (B104481) | Oxidation of the alcohol intermediate |

| 3-Chloro-4,5-dimethoxybenzoic acid | Oxidation of the aldehyde intermediate |

| 3-Chloro-4,5-dimethoxycatechol | Demethylation and deamination |

| Chloro-hydroxy-muconic semialdehyde | Ring cleavage of catechol intermediate |

Photodegradation Studies

The photodegradation of this compound in the environment is expected to be influenced by the absorption of ultraviolet (UV) radiation, leading to direct or indirect photolysis. The aromatic ring and the amine functional group are the primary chromophores that absorb sunlight.

Direct photolysis involves the direct absorption of photons by the molecule, leading to its excitation and subsequent chemical transformation. For aromatic amines, this can involve the cleavage of bonds, such as the C-N bond or C-H bonds on the methylene (B1212753) bridge. researchgate.netresearchgate.net Studies on the photochemical reactions of primary aromatic amines with chloromethanes, although a different reaction system, demonstrate the potential for photo-induced electron transfer and radical formation, leading to a variety of degradation products. researchgate.netresearchgate.net

Indirect photolysis can occur in the presence of photosensitizers in the environment, such as humic acids or nitrate (B79036) ions, which absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen. These ROS can then attack the this compound molecule. The dimethoxybenzene moiety is susceptible to attack by hydroxyl radicals. Research on the photodegradation of dimethoxybenzene isomers has shown that they can undergo photodecay, with reaction rates being significantly enhanced at air-ice interfaces compared to aqueous solutions. d-nb.info

The chloro-substituent can also be a site for photolytic activity. Photodegradation of chlorinated aromatic compounds can involve reductive dechlorination, where the C-Cl bond is cleaved, leading to the formation of less chlorinated or non-chlorinated aromatic compounds. nih.gov

Table 2: Potential Photodegradation Reactions of this compound

| Reaction Type | Description | Potential Products |